1-Butylimidazole

Overview

Description

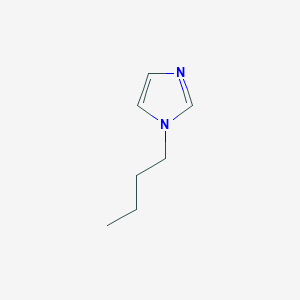

1-Butylimidazole (C₇H₁₂N₂, molecular weight: 124.187 g/mol) is a heterocyclic compound featuring a five-membered imidazole ring substituted with a butyl group at the N1 position . It serves as a precursor for ionic liquids (ILs), catalysts, and functionalized polymers. Its applications span organic synthesis, materials science, and bioactive compound development due to its tunable physicochemical properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butylimidazole can be synthesized through the alkylation of imidazole with butyl halides. The reaction typically involves the use of butyl bromide or butyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported, which allows for faster reaction times and higher yields .

Chemical Reactions Analysis

Reactions and Transformations

1-Butylimidazole can undergo several chemical reactions, including:

-

Quaternization Reactions : this compound can react with alkyl halides to form quaternary ammonium salts, which are useful in synthesizing ionic liquids. For example, quaternization with aryl halides has been performed using microwave-assisted methods, yielding products with high purity and yield (82–95%) .

-

Thermal Decomposition : Studies have shown that upon heating, this compound can decompose into various by-products, including imidazole derivatives and butylene through mechanisms involving radical formation and fragmentation .

-

Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions where nucleophiles attack the imidazole ring or the butyl group, leading to various substituted products .

Reaction Pathways

Research indicates that when subjected to collision-induced dissociation (CID), this compound fragments easily by losing the butyl radical or undergoing ring cleavage . This behavior is significant for understanding its stability and reactivity in different environments.

Biological Activity Data

Recent studies have explored the biological activity of ionic liquids derived from this compound:

| Compound | Activity Type | Target Organisms | Observed Activity |

|---|---|---|---|

| Ionic Liquid A | Antibacterial | Staphylococcus aureus, Bacillus subtilis | Good activity against both strains |

| Ionic Liquid B | Antifungal | Candida albicans | Better antifungal activity |

| Ionic Liquid C | Anticancer | MCF-7, MDA-MB-435 cell lines | GI50 values between 52.5 - 67.2 μM |

Scientific Research Applications

Ionic Liquids

Synthesis and Properties

1-Butylimidazole is often used as a precursor for synthesizing ionic liquids (ILs). These ILs exhibit low volatility, high thermal stability, and tunable solubility properties. The synthesis typically involves the quaternization reaction of this compound with various alkyl halides, resulting in a range of ILs with diverse properties.

Applications in Chemical Reactions

Ionic liquids derived from this compound have been employed as solvents and catalysts in numerous chemical reactions. For instance, they facilitate reactions such as:

- Friedel-Crafts Acylation : ILs based on this compound have shown improved yields and selectivity in Friedel-Crafts acylation reactions compared to traditional solvents .

- Biocatalysis : The use of this compound-based ILs has been explored in biocatalytic processes, enhancing the stability and activity of enzymes .

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound-derived ionic liquids possess significant antimicrobial properties. A study evaluated the antibacterial activity against various strains:

| Compound | Bacterial Strains | Activity |

|---|---|---|

| 3a | S. aureus | Good |

| 3b | B. subtilis | Moderate |

| 3c | E. coli | Good |

| 3d | P. aeruginosa | Excellent |

Compounds derived from this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound derivatives has also been investigated. In vitro studies have shown that certain compounds demonstrate considerable activity against cancer cell lines:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 3a | MCF-7 | 67.2 |

| 3d | MDA-MB-435 | 52.5 |

| 3e | MDA-MB-435 | 57.9 |

These results suggest that modifications to the imidazole structure can enhance anticancer activity, making these compounds candidates for further development in cancer therapy .

Material Science

Curing Agent for Composites

This compound has been utilized as a curing agent in epoxy resins, particularly in glass-reinforced composites. Its incorporation accelerates the curing process and enhances the thermal stability of the final material .

Case Study 1: Synthesis of Ionic Liquids

A study conducted by Ranjan et al. focused on synthesizing a series of new ionic liquids from this compound through microwave-assisted quaternization reactions. The results demonstrated high yields (82–95%) and confirmed the structures using FTIR and NMR spectroscopy .

Case Study 2: Antimicrobial Evaluation

In another research effort, various ionic liquids derived from this compound were screened for antimicrobial activity against clinically relevant bacterial strains. The study highlighted the effectiveness of these compounds against multi-drug resistant pathogens, paving the way for potential applications in medical formulations .

Mechanism of Action

The mechanism of action of 1-butylimidazole varies depending on its application:

As a Ligand: It coordinates with metal ions through the nitrogen atoms of the imidazole ring, forming stable complexes.

In Biological Systems: It may interact with cellular components, disrupting microbial cell walls or interfering with cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Butylimidazole differs from analogous imidazole derivatives in alkyl chain length and substituent electronegativity:

Impact on Properties :

- Phosphorescence: Replacing this compound with 1-cyanomethylimidazole in cellulose derivatives increased phosphorescence lifetime from 5 ms to 158 ms, highlighting the role of electron-withdrawing groups in promoting radiative decay .

- Acidity: this compound-based ILs (e.g., [C₄Him][HSO₄]) exhibit tunable acidity when mixed with H₂SO₄, outperforming inorganic bases like Na₂CO₃ in catalytic applications .

Thermal Stability and Decomposition Pathways

This compound is a common degradation product of imidazolium-based ILs under thermal stress:

Key Insight : While this compound forms during [bmim]OAc degradation, its contribution in BMImBF₄ decomposition is negligible under Langmuir evaporation conditions, emphasizing the role of anion and evaporation dynamics .

Physical and Surface Properties

Biological Activity

1-Butylimidazole is a versatile compound that has garnered significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antibacterial, antifungal, and anticancer properties.

This compound (C₇H₁₂N₂) is a member of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure allows for various modifications, leading to the formation of ionic liquids (ILs) with enhanced biological properties. The following table summarizes some key chemical properties of this compound:

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 124.18 | g/mol |

| logP (oct/water) | 1.683 | - |

| Melting Point | - | °C |

| Boiling Point | 228 | °C |

| Solubility in Water | Low | - |

| Density | 0.94 | g/cm³ |

Synthesis of this compound Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, a series of this compound-derived ionic liquids were synthesized via quaternization reactions using microwave-assisted methods, achieving yields of approximately 82–95% with high purity levels . These derivatives were characterized using techniques such as FTIR, NMR, and LCMS.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. In vitro assays demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacterial strains:

- Active Compounds :

- Compounds 3b , 3c , 3e , and 3f showed effective inhibition against Staphylococcus aureus and Bacillus subtilis.

- Compounds 3a and 3c were particularly effective against Pseudomonas aeruginosa.

The results indicate that modifications to the butylimidazole structure can enhance its antibacterial efficacy significantly .

Antifungal Activity

In addition to antibacterial properties, several derivatives also demonstrated antifungal activity against Candida albicans. The compounds 3a , 3b , 3d , and 3e were particularly noted for their effectiveness in inhibiting fungal growth .

Anticancer Activity

The anticancer potential of these compounds was evaluated using cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-435. Notably:

- Compounds 3a , 3d , and 3e exhibited growth inhibition rates of 50–60% against the MDA-MB-435 cell line.

- The GI50 values for these compounds were recorded as follows:

- Compound 3a : GI50 = 67.2 μM

- Compound 3d : GI50 = 52.5 μM

- Compound 3e : GI50 = 57.9 μM

- For comparison, the standard drug Adriamycin had a GI50 value of 24.4 μM .

Case Studies

A comprehensive study on the biological activities of various derivatives has shown promising results in enhancing the therapeutic potential of imidazole compounds. For example, N-butyl-1H-benzimidazole was investigated for its antiviral and antitumor activities, highlighting the importance of structural modifications in improving bioactivity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 1-butylimidazole in laboratory settings?

- Answer : this compound is typically synthesized via alkylation of imidazole with 1-bromobutane under reflux conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., C-N stretching at ~1,100 cm⁻¹), and elemental analysis to verify purity . For reproducibility, ensure strict control of reaction time, temperature, and stoichiometric ratios .

Q. How can researchers resolve discrepancies in reported CAS registry numbers for this compound?

- Answer : Cross-reference authoritative databases such as PubChem (CID 24861574) and the Beilstein Journal of Organic Chemistry. Evidence shows conflicting CAS numbers (4316-42-1 vs. 1632-83-3) due to mislabeling in non-curated sources. Always verify using peer-reviewed literature or institutional chemical registries .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) or gas chromatography-mass spectrometry (GC-MS) are optimal. For ionic liquid systems, proton low-field NMR can track dynamic interactions between this compound and counterions .

Advanced Research Questions

Q. How does the alkyl chain length of imidazole derivatives influence ionic cluster formation in self-healing polymers?

- Answer : Longer alkyl chains (e.g., 1-hexylimidazole) enhance ionic cluster mobility, improving self-healing efficiency but reducing mechanical strength. Use temperature-dependent dynamic mechanical analysis (DMA) and advanced NMR to correlate cluster dynamics with macroscopic properties. For this compound, optimal balance is achieved at 10–15 mol% incorporation in brominated rubber matrices .

Q. What methodologies are effective in analyzing this compound decomposition pathways during high-temperature applications?

- Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile decomposition products (e.g., butylene fragments). In wood densification studies, trace this compound decomposition was detected via GC-MSD at pyrolysis temperatures >200°C, necessitating inert atmospheres for stability .

Q. How can researchers address contradictions in reported acidity measurements of this compound-based ionic liquids?

- Answer : Use a calibrated NMR probe (e.g., mesityl oxide) to measure Brønsted acidity (H₀) in situ. For [C₄Him][HSO₄], Δδ values from ¹H NMR show linear correlation with H₂SO₄ concentration, resolving discrepancies caused by viscosity effects .

Q. What experimental designs optimize the immobilization of this compound on silica supports for catalytic applications?

- Answer : Silica functionalization involves two steps: (1) chloropropyl silane grafting (100°C, 12 h), followed by (2) nucleophilic substitution with this compound (reflux in toluene, 12 h). Characterize using BET surface area analysis and X-ray photoelectron spectroscopy (XPS) to confirm ligand density .

Q. How do synthesis parameters affect the yield of 1-butyl-3-methylimidazolium acetate ([Bmim][Ac]) from this compound?

- Answer : Methylation with dimethyl carbonate requires a packed-bed reactor (PBR) for continuous ion exchange. Key parameters include acetic acid excess (5:1 molar ratio) and residence time (>2 h). Monitor yield via ¹H NMR integration of methylimidazolium protons (δ = 3.8–4.1 ppm) .

Q. Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., ionic cluster effects vs. mechanical properties), employ multi-technique validation (DMA, NMR, tensile testing) and statistical tools like principal component analysis (PCA) .

- Experimental Reproducibility : Document solvent purity (e.g., anhydrous toluene), catalyst traces (e.g., AIBN in polymerization), and humidity control (<5% RH) to mitigate batch variability .

Properties

IUPAC Name |

1-butylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMFEZDRQOJKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Record name | N,N-BUTYL IMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073976 | |

| Record name | 1-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-butyl imidazole appears as a colorless to light yellow colored liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may irritate skin, eyes or mucous membranes. Toxic by ingestion, inhalation or skin absorption., Colorless to light yellow liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | N,N-BUTYL IMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4316-42-1 | |

| Record name | N,N-BUTYL IMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Butylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JXC99E8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.